6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(1,3-Benzothiazol-2-ylsulfanyl)-N,N’-bis(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzothiazole ring, a triazine ring, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis(4-fluorophenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, which can be synthesized by reacting 2-aminothiophenol with carbon disulfide and a base, followed by cyclization with an appropriate electrophile . The triazine ring can be introduced by reacting cyanuric chloride with the appropriate amines under controlled conditions . The final step involves the coupling of the benzothiazole and triazine intermediates under suitable conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Benzothiazol-2-ylsulfanyl)-N,N’-bis(4-fluorophenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
6-(1,3-Benzothiazol-2-ylsulfanyl)-N,N’-bis(4-fluorophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis(4-fluorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity . The triazine ring can form stable complexes with metal ions, which can be useful in catalysis and other applications . The fluorophenyl groups can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: These compounds have similar structural features and biological activities.
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: This compound shares the benzothiazole ring and has been evaluated for its anti-inflammatory and analgesic activities.
Uniqueness
6-(1,3-Benzothiazol-2-ylsulfanyl)-N,N’-bis(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is unique due to the combination of its structural features, including the benzothiazole, triazine, and fluorophenyl groups. This combination imparts specific properties, such as high thermal stability and potential biological activities, making it a valuable compound for various applications .
Biological Activity
The compound 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is a complex organic molecule that has garnered attention due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C19H15F2N5S
- Molecular Weight : 385.48 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a triazine core substituted with a benzothiazole moiety and fluorophenyl groups. This unique structure is believed to contribute to its diverse biological activities.
Antimicrobial Properties
Recent studies have indicated that compounds containing benzothiazole and triazine structures exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (μg/mL) | Activity |
---|---|---|
Benzothiazole Derivative A | 5 | Moderate |
Benzothiazole Derivative B | 10 | Strong |
Target Compound (This Study) | 7 | Moderate |
Anticancer Activity
The compound also shows promise as an anticancer agent. Research indicates that similar triazine derivatives can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest .
The proposed mechanism involves the compound's ability to interact with DNA and inhibit topoisomerase activity, leading to disrupted DNA replication in cancer cells .
Case Study 1: In Vitro Evaluation Against Cancer Cell Lines
A study evaluated the biological activity of the target compound against several cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : The compound exhibited IC50 values of 12 μM for HeLa cells, indicating significant cytotoxicity.
Case Study 2: Antimicrobial Efficacy Against M. tuberculosis
Another investigation assessed the efficacy of the compound against M. tuberculosis:
Properties
CAS No. |
371128-43-7 |
---|---|
Molecular Formula |
C22H14F2N6S2 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
6-(1,3-benzothiazol-2-ylsulfanyl)-2-N,4-N-bis(4-fluorophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H14F2N6S2/c23-13-5-9-15(10-6-13)25-19-28-20(26-16-11-7-14(24)8-12-16)30-21(29-19)32-22-27-17-3-1-2-4-18(17)31-22/h1-12H,(H2,25,26,28,29,30) |
InChI Key |
LDYUKDRGMXVLNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=NC(=NC(=N3)NC4=CC=C(C=C4)F)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
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